Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
Description
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (C₁₀H₈N₂O₃, MW: 204.19) is a bicyclic heteroaromatic ester featuring a phthalazine core substituted with a ketone group at position 1 and a methyl ester at position 6 . Phthalazines are nitrogen-containing heterocycles known for their applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 1-oxo-2H-phthalazine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)5-11-12-9(8)13/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNXFBLGLLPAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine-1,4-dione. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product . The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine derivatives with different oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include various substituted phthalazine derivatives, which can have different functional groups attached to the phthalazine ring .
Scientific Research Applications
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action include modulation of signal transduction pathways and interference with cellular processes .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and analogous derivatives:
Key Observations :
- Heterocyclic Core: The phthalazine core (two nitrogen atoms) differs from indene (non-nitrogenous), quinoline (one nitrogen), benzothiazine (nitrogen and sulfur), and pyridine (one nitrogen). These variations influence electronic properties and reactivity.
- Substituents: Electron-withdrawing groups (e.g., ketones, esters) are common, but the quinoline derivative includes a methyl group at position 1, enhancing lipophilicity .
- Hazards : Only the benzothiazine analog is classified as an irritant, likely due to sulfur-related reactivity .
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Compound 4, )
- Reactivity: Effective in organocatalytic asymmetric Michael reactions with nitrostyrenes, achieving enantioselectivities up to 92:8 er.
- Limitations : Lower temperatures reduce diastereo-/enantioselectivity, suggesting temperature-sensitive catalyst interactions.
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (Entry 17, )
- Reactivity : Failed to react under the same conditions, highlighting the critical role of ring size and substituent positioning in reactivity.
This compound
- Inference : The phthalazine core’s conjugated system and dual nitrogen atoms may enhance stability in electrophilic or nucleophilic reactions compared to indene or pyridine analogs.
Biological Activity
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of phthalazine, characterized by the presence of a carbonyl group and a carboxylate moiety. Its chemical structure can be represented as follows:
This compound exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions, which can lead to the formation of diverse derivatives with potentially enhanced biological activities.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Strong | |
| Pseudomonas aeruginosa | Weak |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. Notably, it has shown cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and Caco2 (colon cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HepG2 | 20 | Cell cycle arrest |
| Caco2 | 25 | Inhibition of proliferation |
The biological activity of this compound is attributed to its interaction with various molecular targets. These include:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- DNA Binding : Some studies suggest that it can intercalate into DNA, disrupting replication and transcription processes .
Study on Anticancer Activity
A study conducted on the cytotoxic effects of this compound derivatives demonstrated significant inhibition in cell viability across different cancer cell lines. The results indicated that compounds with hydroxyl substitutions exhibited enhanced potency compared to their unsubstituted counterparts.
Antimicrobial Efficacy Study
Another investigation focused on the antimicrobial properties revealed that specific derivatives showed higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria. The study highlighted the importance of functional group positioning in enhancing antimicrobial activity.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate, and what analytical methods validate its purity?
- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl precursors. For example, hydrazine hydrate reacts with substituted phthalic anhydrides to form the phthalazine core, followed by esterification at the 6-position. Key steps include refluxing in ethanol with catalytic acid (e.g., HCl) and purification via recrystallization or column chromatography. Purity is validated using HPLC (≥95% purity) and NMR spectroscopy (e.g., absence of residual solvent peaks in H NMR at 400 MHz) .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELXL (v.2018/3) is used for structure refinement, leveraging least-squares minimization to resolve bond lengths (e.g., C=O bond ~1.21 Å) and angles. ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement .
Q. What spectroscopic techniques confirm the identity of this compound?
- Methodology :
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm) and ester C-O vibrations (~1250 cm).
- Mass Spectrometry : ESI-MS in positive mode shows [M+H] at m/z 205.1 (calculated: 204.19 g/mol) .
- H/C NMR : Key signals include the methyl ester (-COOCH) at δ ~3.9 ppm (singlet, 3H) and aromatic protons in the phthalazine ring (δ 7.5–8.3 ppm) .
Advanced Research Questions
Q. How does ring puckering in the dihydrophthalazine moiety influence the compound’s reactivity or stability?
- Methodology : Puckering coordinates (amplitude , phase angle ) are calculated using Cremer-Pople parameters based on SCXRD data. For this compound, the non-planar ring (e.g., Å, ) may enhance steric hindrance, affecting nucleophilic attack at the carbonyl group. DFT calculations (e.g., B3LYP/6-31G*) model electronic effects .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodology : If NMR suggests planar geometry but SCXRD indicates puckering, reassess sample conditions (e.g., solution vs. solid-state). Dynamic effects in solution (e.g., ring-flipping) average NMR signals, while SCXRD captures static distortion. Variable-temperature NMR (VT-NMR) can detect conformational exchange broadening .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Use Gaussian09 or ORCA to perform transition-state analysis. Calculate Fukui indices () to identify electrophilic sites (e.g., C=O at position 1). MD simulations (AMBER force field) model solvation effects, predicting hydrolysis rates in aqueous ethanol .
Q. What are the challenges in synthesizing N-oxide derivatives of this compound, and how are they addressed?
- Methodology : Oxidation with m-CPBA or HO/AcOH introduces N-oxide groups. Monitor reaction progress via TLC (R shift) and LC-MS. Challenges include over-oxidation (e.g., forming quinazoline derivatives) and regioselectivity. Protecting the ester group with tert-butyl or benzyl groups mitigates side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
